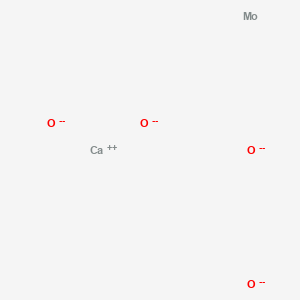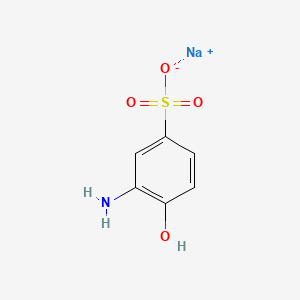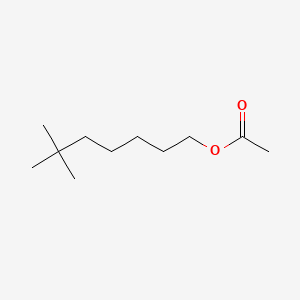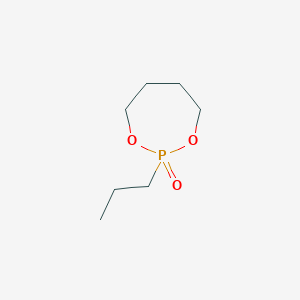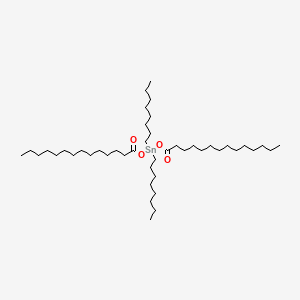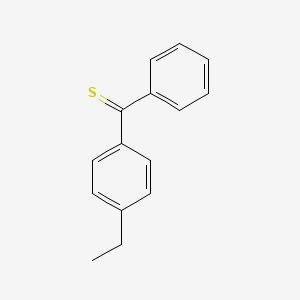
Ristomycin A aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ristomycin A aglycone is a glycopeptide antibiotic derived from the parent compound ristomycin A. It is known for its complex structure, which includes multiple aromatic amino acids and a heptapeptide chain. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ristomycin A aglycone typically involves the hydrolysis of ristomycin A. This process can be achieved through acid hydrolysis, which breaks down the glycosidic bonds, releasing the aglycone portion of the molecule . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, under controlled temperatures to ensure the stability of the aglycone .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific bacterial strains, such as Amycolatopsis sp., which naturally produce ristomycin A. The fermentation broth is then subjected to acid hydrolysis to isolate the aglycone .
Analyse Des Réactions Chimiques
Types of Reactions
Ristomycin A aglycone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The aglycone can undergo substitution reactions, particularly at the aromatic rings, using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the aglycone, which can be further analyzed for their antimicrobial properties .
Applications De Recherche Scientifique
Ristomycin A aglycone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ristomycin A aglycone involves the inhibition of cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing peptidoglycan chain. This results in weakened cell walls and ultimately, bacterial cell death . The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ristocetin A: Structurally similar to ristomycin A, with a similar mechanism of action.
Vancomycin: Another glycopeptide antibiotic with a similar mode of action but different structural features.
Teicoplanin: Shares a similar glycopeptide structure and antimicrobial properties.
Uniqueness
Ristomycin A aglycone is unique due to its specific amino acid composition and the presence of multiple aromatic rings, which contribute to its potent antimicrobial activity. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
73201-25-9 |
|---|---|
Formule moléculaire |
C60H51N7O19 |
Poids moléculaire |
1174.1 g/mol |
Nom IUPAC |
methyl 22-amino-2,18,26,31,44,47,49,64-octahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C60H51N7O19/c1-23-37(71)16-28-18-39(23)86-40-17-26(7-14-36(40)70)44(61)54(76)66-49-51(73)24-3-9-31(10-4-24)84-41-19-29-20-42(53(41)75)85-32-11-5-25(6-12-32)52(74)50-59(81)65-48(60(82)83-2)34-21-30(68)22-38(72)43(34)33-15-27(8-13-35(33)69)45(55(77)67-50)62-57(79)47(29)63-56(78)46(28)64-58(49)80/h3-22,44-52,68-75H,61H2,1-2H3,(H,62,79)(H,63,78)(H,64,80)(H,65,81)(H,66,76)(H,67,77) |
Clé InChI |
OYQWICYKFCGTRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=C1OC3=C(C=CC(=C3)C(C(=O)NC4C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)NC8C9=CC(=C(C=C9)O)C1=C(C=C(C=C1O)O)C(NC(=O)C(C(C1=CC=C(O7)C=C1)O)NC8=O)C(=O)OC)NC(=O)C2NC4=O)O)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





